![molecular formula C11H15Cl2NO3 B6332109 叔丁基-5,5-二氯-6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯 CAS No. 1239320-10-5](/img/structure/B6332109.png)

叔丁基-5,5-二氯-6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯

描述

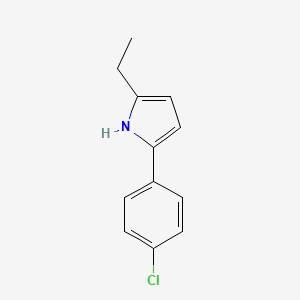

“tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C11H15Cl2NO3 . It is used as a reagent in the synthesis of various pharmaceuticals .

Synthesis Analysis

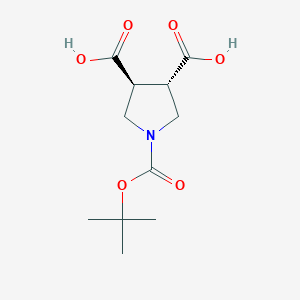

The synthesis of “tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” involves the reaction of butyl-5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester with zinc powder and ammonium chloride in methanol . The reaction is carried out at room temperature for 18 hours under nitrogen .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate” consists of a spirocyclic system with a seven-membered ring fused to a three-membered ring . The seven-membered ring contains two chlorine atoms, an oxygen atom, and a nitrogen atom .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive sites such as the carbonyl group and the nitrogen atom in the seven-membered ring . It can be used as a reagent in the synthesis of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 280.15 g/mol . It has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w value of 1.3, indicating its lipophilicity . It is very soluble in water with a solubility of 12.3 mg/ml .科学研究应用

合成及衍生物应用

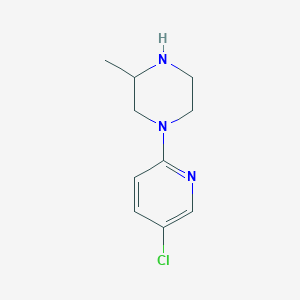

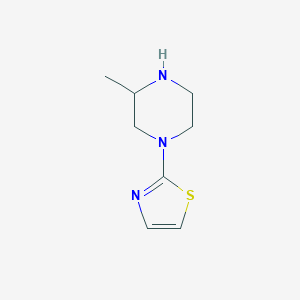

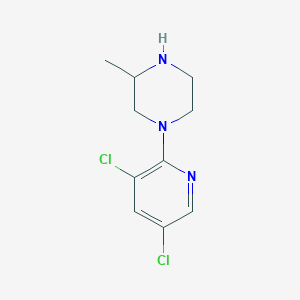

叔丁基-5,5-二氯-6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯等螺环化合物为开发新型化学实体提供多功能框架。Meyers 等人(2009 年)描述了类似双功能螺环化合物的可扩展合成路线,强调了它们在衍生新型化合物的效用,这些新型化合物具有与传统哌啶体系互补的化学空间探索潜力 (M. J. Meyers 等人,2009)。这种合成灵活性表明叔丁基-5,5-二氯-6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯可以用作各种化学合成和改性的前体。

对映选择性合成及药物化学应用

López 等人(2020 年)进一步举例说明了该化合物的相关性,他们详细阐述了一种从类似螺环化合物合成 4-取代脯氨酸支架的对映选择性方法。他们的工作强调了这些化合物在药物化学中的重要性,尤其是在利迪帕韦等抗病毒剂的合成中 (B. López 等人,2020)。这表明叔丁基-5,5-二氯-6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯在开发新的治疗剂方面具有潜在的应用。

创新的合成技术和化学转化

Moskalenko 和 Boev(2012 年)对螺环 3-氧代四氢呋喃合成的研究展示了从螺环前体创造生物活性杂环化合物的创新方法。他们对涉及叔丁基-3-氧代-1-氧杂-8-氮杂螺[4.5]癸烷-8-羧酸酯的反应的研究说明了该化合物在生成多样化杂环结构方面的潜力 (A. I. Moskalenko 和 V. Boev,2012)。这突出了叔丁基-5,5-二氯-6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯在促进新型化学转化方面的潜力。

安全和危害

未来方向

The compound and related intermediates are useful for further selective derivation on the azetidine and cyclobutane rings providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems . This suggests potential future directions in the development of new pharmaceuticals .

属性

IUPAC Name |

tert-butyl 7,7-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO3/c1-9(2,3)17-8(16)14-5-10(6-14)4-7(15)11(10,12)13/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZZCFVEDCOFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C2(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)

![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)

![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)

![2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B6332139.png)